CC214-1

mTOR signaling Protein translation Lymphoma

CC214-1 is an ATP-competitive mTOR inhibitor, distinct from rapamycin, providing complete blockade of mTORC1 and mTORC2 signaling. Ideal for glioblastoma (EGFRvIII/PTEN loss) and lymphoma research, it suppresses rapamycin-resistant pathways. This tool compound offers superior potency in translation inhibition and T cell studies. Sourced for in vitro use only.

Molecular Formula C20H21N7O2
Molecular Weight 391.4 g/mol
Cat. No. B12386795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCC214-1
Molecular FormulaC20H21N7O2
Molecular Weight391.4 g/mol
Structural Identifiers
SMILESC1COCCC1CCN2C3=NC(=CN=C3NC2=O)C4=CC=C(C=C4)C5=NC=NN5
InChIInChI=1S/C20H21N7O2/c28-20-25-18-19(27(20)8-5-13-6-9-29-10-7-13)24-16(11-21-18)14-1-3-15(4-2-14)17-22-12-23-26-17/h1-4,11-13H,5-10H2,(H,21,25,28)(H,22,23,26)
InChIKeyFFGUSRSMWFYKGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CC214-1 (6-(4-(1H-1,2,4-Triazol-5-yl)phenyl)-1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one): A Selective ATP-Competitive mTOR Kinase Inhibitor for Research


6-(4-(1H-1,2,4-Triazol-5-yl)phenyl)-1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one, also known as CC214-1, is an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase [1]. It is a synthetic small molecule belonging to the imidazo[4,5-b]pyrazin-2-one class [1]. As an active-site inhibitor, CC214-1 targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), distinguishing it from allosteric inhibitors like rapamycin which only inhibit mTORC1 [2]. Its primary applications are as an in vitro tool compound for exploring mTOR kinase biology and in oncology research, particularly in glioblastoma models [3].

Why CC214-1 (6-(4-(1H-1,2,4-Triazol-5-yl)phenyl)-1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one) Cannot Be Substituted by Generic mTOR Inhibitors


The substitution of CC214-1 with other mTOR inhibitors, such as the widely used allosteric inhibitor rapamycin (or its analogs like everolimus), is not scientifically valid due to its distinct mechanism of action. As an ATP-competitive inhibitor, CC214-1 binds to the active site of the mTOR kinase, enabling it to block both mTORC1 and mTORC2 signaling [1]. In contrast, rapamycin acts allosterically and is limited to partial mTORC1 inhibition, leaving mTORC2 and certain mTORC1 functions (like 4E-BP1 phosphorylation) unaffected [2]. This fundamental difference translates into quantifiably superior functional outcomes for CC214-1, including the suppression of rapamycin-resistant signaling and more potent inhibition of cell proliferation and protein translation, which are detailed in the quantitative evidence below [3].

Quantitative Evidence for CC214-1 (6-(4-(1H-1,2,4-Triazol-5-yl)phenyl)-1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one) Differentiation Against Key Comparators


CC214-1 vs. Rapamycin: Potency in Blocking Protein Translation in Lymphoma Cells

CC214-1 demonstrates significantly greater potency in blocking protein translation compared to rapamycin. In lymphoma cells, CC214-1 was found to be much more potent than rapamycin and everolimus in a leucine incorporation assay measuring global protein translation [1].

mTOR signaling Protein translation Lymphoma Non-Hodgkin lymphoma

CC214-1 vs. Rapamycin: Inhibition of mTORC2 and Rapamycin-Resistant mTORC1 Signaling

CC214-1, as an ATP-competitive inhibitor, is able to block mTORC2 signaling and suppress rapamycin-resistant mTORC1 signaling, a capability that the allosteric inhibitor rapamycin lacks [1].

mTORC2 mTORC1 Signaling Kinase inhibitor Glioblastoma

CC214-1 vs. Rapamycin: Differential Effects on T Cell Function and Proliferation

In a head-to-head in vitro comparison on human T cells, CC214-1 demonstrated a superior ability to rapamycin in blocking mTORC1 and mTORC2 activity, reducing T cell proliferation, and inhibiting naïve T cell activation and activation marker expression [1].

Immunology T cell Graft-versus-host disease Immunosuppression

CC214-1 Kinase Selectivity: Class-Level Evidence for >1000-Fold Selectivity Over PI3Kα

The imidazo[4,5-b]pyrazin-2-one chemical series, from which CC214-1 was developed, exhibits excellent mTOR potency and exquisite kinase selectivity. Potent compounds from this series demonstrate greater than 1000-fold selectivity for mTOR over the related lipid kinase PI3Kα [1].

Kinase selectivity PI3K Off-target effects SAR

Optimal Research Applications for CC214-1 (6-(4-(1H-1,2,4-Triazol-5-yl)phenyl)-1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one) Based on Empirical Evidence


Investigating mTORC2-Dependent Signaling and Rapamycin-Resistant Pathways

For researchers studying pathways resistant to rapamycin, such as mTORC2 signaling or the rapamycin-insensitive phosphorylation of 4E-BP1, CC214-1 is the appropriate tool compound. Its established ability to block mTORC2 and fully suppress mTORC1 signaling [1] makes it essential for accurately dissecting these signaling nodes, a task that cannot be accomplished with rapamycin.

Preclinical Studies in Glioblastoma and Other mTOR-Driven Cancers

CC214-1 is validated for in vitro use in glioblastoma research, particularly in models with EGFRvIII activation or PTEN loss [1]. Its dual mTORC1/mTORC2 inhibition profile is directly linked to its anti-tumor activity in this context, making it a standard for benchmarking novel compounds or studying mTOR-driven oncogenesis in this disease.

Exploring the Role of mTOR in Protein Translation Control

Given its demonstrated superior potency over rapamycin and everolimus in blocking global protein translation and disrupting the eIF4F initiation complex in lymphoma cells [2], CC214-1 is a valuable chemical probe for studies focused on the post-transcriptional regulation of gene expression by mTOR.

Immunological Studies on T Cell Activation and Graft-versus-Host Disease (GvHD)

For immunology studies where complete mTOR pathway inhibition is required, CC214-1 is a suitable tool. Its demonstrated superior efficacy over rapamycin in inhibiting T cell proliferation and activation in vitro [3] supports its use in dissecting the specific roles of mTORC1 and mTORC2 in immune cell function and in models of GvHD.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for CC214-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.